molecular formula C9H6BrF3O2 B057962 4-(Trifluoromethoxy)phenacyl bromide CAS No. 103962-10-3

4-(Trifluoromethoxy)phenacyl bromide

Cat. No. B057962
Key on ui cas rn: 103962-10-3
M. Wt: 283.04 g/mol
InChI Key: AOAGGWLQIILIIV-UHFFFAOYSA-N
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Patent
US06608070B1

Procedure details

The title compound was prepared from 4-acetyl-1-chloro-2-fluorobenzene according to the procedure for preparing 4-(trifluoromethoxy)phenacyl bromide described in Example 189.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[C:6]([F:11])[CH:5]=1)(=[O:3])[CH3:2].FC(F)(F)OC1C=CC(C(=O)C[Br:21])=CC=1>>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]([C:1](=[O:3])[CH2:2][Br:21])=[CH:5][C:6]=1[F:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC(=C(C=C1)Cl)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC=C(C(CBr)=O)C=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(CBr)=O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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